3,4,8-Tribromo-dibenzofuran
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Overview
Description
3,4,8-Tribromo-dibenzofuran: is a chemical compound with the molecular formula C12H5Br3O . It belongs to the class of dibenzofurans, which are tricyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. The presence of three bromine atoms at positions 3, 4, and 8 makes this compound particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,8-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The brominated product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3,4,8-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with different functional groups. Reduction reactions can remove bromine atoms, leading to debrominated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions include various substituted dibenzofurans, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: 3,4,8-Tribromo-dibenzofuran is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems
Industry: In the industrial sector, this compound is used in the production of flame retardants, dyes, and polymers. Its brominated structure imparts flame-retardant properties to materials, making it valuable in the manufacturing of fire-resistant products.
Mechanism of Action
The mechanism of action of 3,4,8-Tribromo-dibenzofuran involves its interaction with various molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. This interaction can lead to changes in cellular processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
3,4,7-Tribromo-dibenzofuran: Another brominated dibenzofuran with bromine atoms at positions 3, 4, and 7.
Dibenzofuran: The parent compound without any bromine substituents.
Polybrominated Dibenzofurans: A class of compounds with multiple bromine atoms attached to the dibenzofuran structure.
Uniqueness: 3,4,8-Tribromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields, including organic synthesis, material science, and biological research.
Properties
CAS No. |
617707-55-8 |
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Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
2,6,7-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-4-10-8(5-6)7-2-3-9(14)11(15)12(7)16-10/h1-5H |
InChI Key |
GBBHZWUDKSMEOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C(=C(C=C3)Br)Br |
Origin of Product |
United States |
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